An In-depth Technical Guide to C.I. Direct Blue 75: Chemical Structure, Properties, and Emerging Research Perspectives
An In-depth Technical Guide to C.I. Direct Blue 75: Chemical Structure, Properties, and Emerging Research Perspectives
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Blue 75, systematically identified by the Colour Index number 34220, is a trisazo dye known for its application in the textile and paper industries.[1] Belonging to a large and versatile class of synthetic organic colorants, its molecular architecture is characterized by the presence of three azo (-N=N-) chromophores. While its primary utility has been in coloration, the broader family of azo compounds is gaining attention in biomedical research for applications ranging from drug delivery to imaging.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to C.I. Direct Blue 75, with a forward look toward its potential in the life sciences.
Chemical Structure and Identification
The precise chemical structure of C.I. Direct Blue 75 is derived from its multi-step synthesis. Based on its manufacturing process, the following structure can be deduced:
Manufacturing Description: The synthesis of C.I. Direct Blue 75 involves a three-stage diazotization and coupling process. It begins with the diazotization of 3-aminobenzenesulfonic acid, which is then coupled with 5-aminonaphthalene-2-sulfonic acid. This intermediate product undergoes a second diazotization and is subsequently coupled with another molecule of 5-aminonaphthalene-2-sulfonic acid. The resulting disazo compound is diazotized for a third time and finally coupled with 4-hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid under alkaline conditions to yield the final trisazo dye.[4]
| Identifier | Value |
| C.I. Name | C.I. Direct Blue 75 |
| C.I. Number | 34220 |
| CAS Number | 6428-60-0 |
| Chemical Class | Trisazo |
| Molecular Formula | C₄₂H₂₅N₇Na₄O₁₃S₄ |
| Molecular Weight | 1055.91 g/mol |
Physicochemical and Spectral Properties
C.I. Direct Blue 75 is a dark blue powder that is soluble in water, forming a blue solution, and is insoluble in most organic solvents.[4] Its high water solubility is attributed to the presence of multiple sulfonic acid sodium salt groups.
| Property | Value | Reference |
| Physical Appearance | Blue Powder | [1] |
| Hue | Dull Blue | [1] |
| Solubility | Soluble in water | [1] |
| Light Fastness | 4-5 | [1] |
| Washing Fastness | 2-3 | [1] |
| UV-Vis λmax | ~573 nm (in water) | [5] |
Note: Fastness properties are rated on a scale, with higher numbers indicating better fastness.
Experimental Protocols
Synthesis of C.I. Direct Blue 75
Caption: Generalized workflow for the synthesis of C.I. Direct Blue 75.
Methodology:
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Diazotization: An aromatic primary amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.
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Azo Coupling: The diazonium salt, an electrophile, is reacted with an electron-rich coupling component (such as a phenol (B47542) or an aromatic amine). This electrophilic aromatic substitution reaction forms the azo bond.
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Purification: The synthesized dye is typically purified by salting out from the aqueous reaction mixture, followed by filtration and drying.
Analytical Methods
UV-Visible Spectroscopy: This is a primary technique for the quantitative analysis of dyes. A solution of C.I. Direct Blue 75 in water exhibits a maximum absorbance (λmax) in the visible region, which is characteristic of its blue color. The degradation of the dye can be monitored by the decrease in the intensity of this absorption peak.[5]
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the identification and structural elucidation of dyes and their degradation products. Electrospray ionization (ESI) is a common method for analyzing sulfonated azo dyes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information. However, the complexity and low solubility of some dyes in standard NMR solvents can present challenges.
Potential in Drug Development and Biological Research
While C.I. Direct Blue 75 itself has not been extensively studied for biomedical applications, the broader class of trisazo and polyazo dyes holds potential, primarily due to the nature of the azo bond.
Colon-Specific Drug Delivery: The azo bond is susceptible to reduction by azoreductase enzymes, which are abundant in the anaerobic environment of the colon. This enzymatic cleavage can be exploited to design prodrugs that release a therapeutic agent specifically in the colon. This approach is being explored for the treatment of inflammatory bowel disease (IBD), Crohn's disease, and colon cancer.
Caption: Azo-bond mediated colon-specific drug delivery pathway.
Antimicrobial and Antifungal Activity: Certain novel trisazo dyes have demonstrated significant antimicrobial and antifungal activities against multidrug-resistant strains.[6] The complex aromatic structures can interact with microbial cell walls or intracellular targets. Further research is needed to explore if C.I. Direct Blue 75 or its derivatives possess similar properties.
Enzymatic Degradation and Bioremediation: The degradation of azo dyes is an important area of environmental research. Enzymes like manganese peroxidase from fungi have been shown to effectively decolorize and degrade direct dyes.[7] Understanding these degradation pathways is crucial for assessing the environmental impact and potential toxicological profiles of these compounds and their metabolites.
Conclusion
C.I. Direct Blue 75 is a well-established trisazo dye with a defined chemical identity and manufacturing process. While its historical and current applications are predominantly industrial, the unique chemical properties of its azo linkages present intriguing possibilities for biomedical research, particularly in the field of targeted drug delivery. Future research should focus on the detailed biological evaluation of C.I. Direct Blue 75 and its derivatives, including their interaction with biological systems, potential toxicity, and efficacy in preclinical models. Such studies will be pivotal in unlocking the therapeutic potential of this class of molecules.
References
- 1. colorantsgroup.com [colorantsgroup.com]
- 2. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Antimicrobial Activity of a Novel Trisazo Dye from 3-Amino-4H-thieno[3,4-c][1]benzopyran-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradation of azo dyes acid red 183, direct blue 15 and direct red 75 by the isolate Penicillium oxalicum SAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
